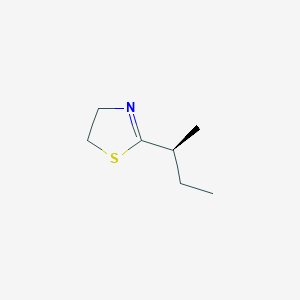

(S)-2-(sec-butyl)-4,5-dihydrothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(sec-butyl)-4,5-dihydrothiazole is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(sec-butyl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-haloketone with a thiourea derivative. The reaction is usually carried out in a polar solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(sec-butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding thiazolidines.

Substitution: Various substituted thiazoles depending on the substituent used.

Applications De Recherche Scientifique

Pheromonal Activity

One of the most intriguing applications of (S)-2-(sec-butyl)-4,5-dihydrothiazole is its role as a volatile pheromone in rodents. Research indicates that it plays a significant role in social signaling among male mice, indicating dominance and affecting female reproductive behavior. Studies have shown that exposure to this pheromone can lead to enhanced mammary gland development in female mice, suggesting implications for lactation and offspring growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial and antifungal properties. In various studies, thiazole derivatives have demonstrated significant activity against a range of pathogens. The synthesis of this compound derivatives has been explored for their potential use in developing new antimicrobial agents .

Drug Development

This compound is being explored for its potential in drug development. Its unique structure allows for interactions with specific biological targets such as enzymes and receptors. This interaction can lead to various physiological effects that are beneficial in medicinal applications. Notably, thiazole compounds have been linked to activities such as anti-inflammatory, anti-diabetic, and anticancer properties .

Case Studies

- Mammary Gland Development : A study demonstrated that female mice exposed to this compound exhibited enhanced mammary gland development. This research highlighted the compound's potential influence on reproductive biology and offspring development .

- Antimicrobial Activity : In a comparative study involving various thiazole derivatives, this compound showed promising results against bacterial strains such as Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial efficacy, supporting further exploration in drug formulation .

Industrial Applications

In addition to its biological significance, this compound has potential applications in the agrochemical industry. Its ability to act as a signaling molecule can be harnessed in pest control strategies or agricultural practices aimed at enhancing crop yields through improved pest management techniques .

Mécanisme D'action

The mechanism by which (S)-2-(sec-butyl)-4,5-dihydrothiazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur.

2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-imidazole: Contains a nitrogen atom in place of the sulfur.

Uniqueness

(S)-2-(sec-butyl)-4,5-dihydrothiazole is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen and nitrogen analogs .

Activité Biologique

(S)-2-(sec-butyl)-4,5-dihydrothiazole, commonly referred to as SBT, is a chiral thiazoline compound notable for its biological activity, particularly as a volatile pheromone in rodents. This article explores its biological activity, mechanisms of action, and implications for behavior and physiology in animal models.

Chemical Structure and Properties

- Molecular Formula: C7H13NS

- Structure: Contains a five-membered ring with sulfur and nitrogen atoms, characteristic of thiazole compounds.

Role as a Pheromone

SBT is primarily recognized for its function as a pheromone in male rodents, particularly mice. It plays a significant role in:

- Aggression Promotion: SBT promotes aggressive behavior among male mice, which is crucial for establishing dominance and territory.

- Estrus Synchronization: It induces synchronized estrus in female mice, facilitating reproductive success.

SBT binds to major urinary proteins (MUPs) in the urine of rodents. This binding is essential for:

- Transport and Stability: MUPs protect SBT from degradation in aqueous environments and facilitate its slow release, prolonging its biological effects.

- Physiological Responses: Upon binding to specific chemosensory receptors in the vomeronasal organ, SBT triggers the release of luteinizing hormone (LH), influencing reproductive cycles in females .

Binding Dynamics

Studies have demonstrated that SBT binds within the barrel-shaped active site of MUP-I. Key interactions include:

- Hydrogen Bonds: SBT forms hydrogen bonds with water molecules and amino acid residues such as Phe56, Leu58, and Thr39.

- Van der Waals Forces: Interactions with residues like Ala121 and Leu123 contribute to the stability of the protein-ligand complex .

Case Studies

-

Cross-Generational Effects:

A study highlighted the impact of SBT on mammary gland development in female mice. Females exposed to SBT exhibited larger mammary glands, suggesting enhanced lactation capacity. Offspring nursed by these females showed improved cognitive function measured through spatial learning tests . -

Behavioral Studies:

Research indicated that exposure to SBT altered maternal behavior, leading to increased nursing time and better cognitive outcomes for offspring. This suggests that pheromonal exposure can have lasting effects on both maternal physiology and offspring development .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Butylthiazole | Contains a primary butyl group | Different reactivity profile due to primary substitution |

| 2-Methylthiazole | Contains a methyl group instead | Smaller size may influence volatility and binding |

| 4,5-Dihydrothiazole | Lacks any butyl substitution | Serves as a simpler analogue without unique properties |

This compound's secondary butyl group significantly affects its reactivity and interaction with biological targets compared to these similar compounds.

Therapeutic Potential

Research into SBT's ability to modulate protein functions suggests potential therapeutic applications in various domains:

- Cancer Research: Investigations into SBT-conjugated nanoparticles show promise in targeting specific proteins associated with cancer progression.

- Neurodevelopmental Impacts: The influence of SBT on brain development markers indicates potential implications for understanding neurodevelopmental disorders .

Propriétés

IUPAC Name |

2-[(2S)-butan-2-yl]-4,5-dihydro-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWWKXMIPYUIBW-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1=NCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological significance of 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole (SBT)?

A: 2-[(1S)-1-Methylpropyl]-4,5-dihydro-1,3-thiazole, commonly known as (S)-2-sec-butyl-4,5-dihydrothiazole (SBT), is a vital pheromone component found in the urine of male house mice (Mus musculus). [, , ] It plays a crucial role in chemical communication, particularly in sexual signaling and mate recognition.

Q2: How does SBT influence female mice?

A: Research indicates that SBT, along with other male mouse urinary pheromones like (1R, 5S, 7R)-3,4-dehydro-exo-brevicomin (DHB) and 6-hydroxy-6-methyl-3-heptanone (HMH), can accelerate puberty onset in prepubertal female mice. [] Furthermore, peripubertal exposure to a mixture of these compounds can induce a preference for male odors in adulthood, highlighting the significant impact of these pheromones on female reproductive behavior. []

Q3: How does the genetic background of mice affect the presence of SBT?

A: Studies have shown that the relative abundance of SBT in mouse urine can vary depending on the genetic strain. [] Specifically, ICR and KM strains, which are genetically closer, exhibited more similarity in SBT levels compared to the C57BL/6 strain. [] This suggests a potential role of SBT in conveying information about genetic background.

Q4: Are there synthetic routes available for SBT?

A: Yes, asymmetric synthesis methods have been developed to produce enantiomerically pure (S)-2-sec-butyl-4,5-dihydrothiazole. [] This is crucial as the biological activity of pheromones can be highly stereospecific.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.